

# Unraveling the Identity of AChE-IN-62: A Case of Ambiguous Nomenclature

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AChE-IN-62

Cat. No.: B12364613

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Efforts to delineate the specific chemical properties and regulatory identifiers for a compound designated as "**AChE-IN-62**" have been inconclusive due to the absence of this identifier in public chemical databases and scientific literature. It is highly probable that "**AChE-IN-62**" is an internal, non-standardized designation used within a specific research institution or pharmaceutical company.

A comprehensive search for "**AChE-IN-62**" did not yield a specific compound with a corresponding Chemical Abstracts Service (CAS) number. The CAS number is a unique numerical identifier assigned to every chemical substance, enabling clear identification and retrieval of information. Without this fundamental identifier, a definitive profile of the compound's chemical and physical properties cannot be compiled.

Further investigation into scientific publications revealed a potential, albeit uncertain, lead. A study focusing on novel indanone and thiaindanone derivatives as acetylcholinesterase (AChE) inhibitors numbered its compounds sequentially, with one compound labeled as "62". This particular molecule was described as a homopiperazine derivative. However, the publication did not provide a CAS number or detailed chemical data for this specific compound, making it impossible to definitively link it to "**AChE-IN-62**" or to extract the required technical information.

It is crucial to distinguish this from similarly named but functionally distinct compounds. For instance, the compound KN-62 is a known inhibitor of Ca<sup>2+</sup>/calmodulin-dependent protein kinase II (CaMK II) and possesses a unique CAS number (127191-97-3). However, its mechanism of action is entirely different from that of an acetylcholinesterase inhibitor.

In the absence of a precise chemical structure, a systematic IUPAC name, or a registered CAS number for "**AChE-IN-62**," a detailed technical guide as requested cannot be accurately generated. The core requirements, including a table of quantitative data, experimental protocols, and signaling pathway diagrams, are all contingent on the unambiguous identification of the chemical entity in question.

Therefore, for researchers, scientists, and drug development professionals seeking information on this compound, it is imperative to first ascertain its formal chemical name or structure from the original source that uses the "**AChE-IN-62**" identifier. With more specific information, a thorough and accurate technical profile can be developed.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)